![molecular formula C38H58N2O6 B13851703 rac-(2,3)-Dihydro Tetrabenazine [Cis/Trans Mixture]](/img/structure/B13851703.png)
rac-(2,3)-Dihydro Tetrabenazine [Cis/Trans Mixture]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rac-(2,3)-Dihydro Tetrabenazine [Cis/Trans Mixture] is a compound that belongs to the class of vesicular monoamine transporter 2 (VMAT2) inhibitors. It is a derivative of tetrabenazine, which is used primarily in the treatment of hyperkinetic movement disorders such as chorea associated with Huntington’s disease . The compound exists as a mixture of cis and trans isomers, which can interconvert under certain conditions .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of rac-(2,3)-Dihydro Tetrabenazine involves the formylation of 2-(3,4-dimethoxyphenyl)-ethylamine with formic acid . This is followed by a series of reactions including cyclization and reduction to yield the final product. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the transformations.
Industrial Production Methods
Industrial production of rac-(2,3)-Dihydro Tetrabenazine follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure the purity and yield of the final product. Techniques such as high-performance liquid chromatography (HPLC) are employed to monitor the reaction progress and purity of the compound .
化学反応の分析
Types of Reactions
Rac-(2,3)-Dihydro Tetrabenazine undergoes various chemical reactions including oxidation, reduction, and substitution .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully reduced forms of the compound .
科学的研究の応用
Rac-(2,3)-Dihydro Tetrabenazine has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the development of new analytical methods.
Biology: Studied for its effects on neurotransmitter release and uptake in neuronal cells.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
作用機序
The compound exerts its effects by inhibiting the vesicular monoamine transporter 2 (VMAT2), which is responsible for the uptake of monoamines such as dopamine, norepinephrine, and serotonin into synaptic vesicles . By inhibiting VMAT2, rac-(2,3)-Dihydro Tetrabenazine reduces the release of these neurotransmitters, thereby modulating neuronal activity and reducing hyperkinetic movements .
類似化合物との比較
Similar Compounds
Tetrabenazine: The parent compound, used for similar therapeutic purposes.
Deutetrabenazine: A deuterated form of tetrabenazine with improved pharmacokinetic properties.
Valbenazine: Another VMAT2 inhibitor used for the treatment of tardive dyskinesia.
Uniqueness
Rac-(2,3)-Dihydro Tetrabenazine is unique due to its mixture of cis and trans isomers, which can interconvert under certain conditions. This property can influence its pharmacological activity and stability .
特性
分子式 |
C38H58N2O6 |
|---|---|
分子量 |
638.9 g/mol |
IUPAC名 |
(2S,3S,11bS)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol;(2R,3S,11bS)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol |
InChI |
InChI=1S/2C19H29NO3/c2*1-12(2)7-14-11-20-6-5-13-8-18(22-3)19(23-4)9-15(13)16(20)10-17(14)21/h2*8-9,12,14,16-17,21H,5-7,10-11H2,1-4H3/t14-,16-,17+;14-,16-,17-/m00/s1 |
InChIキー |
USYMQMAHCMMAEK-UIDBFIARSA-N |
異性体SMILES |
CC(C)C[C@H]1CN2CCC3=CC(=C(C=C3[C@@H]2C[C@H]1O)OC)OC.CC(C)C[C@H]1CN2CCC3=CC(=C(C=C3[C@@H]2C[C@@H]1O)OC)OC |
正規SMILES |
CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1O)OC)OC.CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1O)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


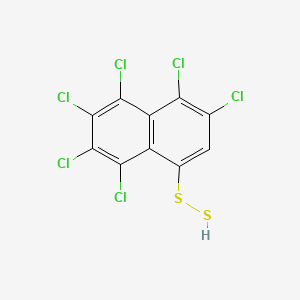
![4-Chloro-2-(methylthio)imidazo[1,2-a][1,3,5]triazine](/img/structure/B13851636.png)
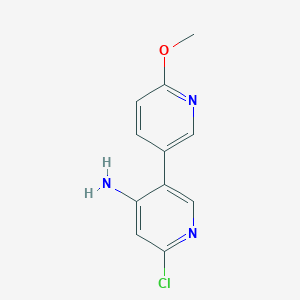

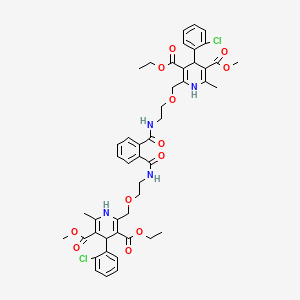

![11-ent-Mifepristone-5-chloro-3,2'-[1,3]dioxolane](/img/structure/B13851659.png)
![6-[5-(2-carboxyethenyl)-2-methoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13851666.png)
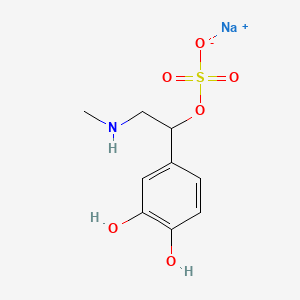
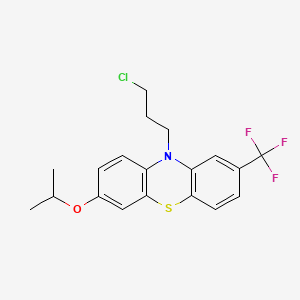


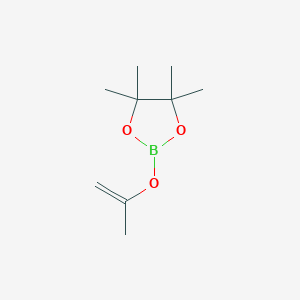
amino](1,2,3-13C3)propanoate](/img/structure/B13851687.png)
